Cas no 915402-04-9 (2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester)
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 4,4,5,5-Tetramethyl-2-(2,3-dimethyl-4-methoxyphenyl)-[1,3,2]dioxaborolane
- 2-(4-methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2,3-Dimethyl-4-methoxyphenylboronic acid pinacol ester
- 4-Methoxy-2,3-dimethylphenylboronic acid pinacol ester
- 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- (4-Methoxy-2,3-dimethylphenyl)boronic acid pinacol ester
- BS-24796
- DTXSID70590226
- 2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester
- MFCD08706293
- CS-0178560
- AT17015
- 915402-04-9
- DB-355152
- AKOS025293586
-
- MDL: MFCD08706293
- Inchi: 1S/C15H23BO3/c1-10-11(2)13(17-7)9-8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3
- InChI Key: TXIXUBXWDMWIEQ-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=C(C)C(B2OC(C)(C)C(C)(C)O2)=CC=1
Computed Properties
- Exact Mass: 262.17400
- Monoisotopic Mass: 262.1740248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69000
- LogP: 2.61120
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D476583-100mg |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester |
915402-04-9 | 100mg |
$115.00 | 2023-05-18 | ||
| TRC | D476583-250mg |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester |
915402-04-9 | 250mg |
$230.00 | 2023-05-18 | ||
| TRC | D476583-500mg |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester |
915402-04-9 | 500mg |
$351.00 | 2023-05-18 | ||
| TRC | D476583-1g |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester |
915402-04-9 | 1g |
$500.00 | 2023-05-18 | ||
| abcr | AB310090-1 g |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester; 95% |
915402-04-9 | 1g |
€348.00 | 2023-04-26 | ||
| abcr | AB310090-5 g |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester; 95% |
915402-04-9 | 5g |
€1266.00 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1236779-1g |
4,4,5,5-TETRAMETHYL-2-(2,3-DIMETHYL-4-METHOXYPHENYL)-[1,3,2]DIOXABOROLANE |
915402-04-9 | 98% | 1g |
$90 | 2024-06-07 | |
| abcr | AB310090-1g |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester, 95%; . |
915402-04-9 | 95% | 1g |
€348.00 | 2025-04-15 | |
| abcr | AB310090-5g |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester, 95%; . |
915402-04-9 | 95% | 5g |
€1266.00 | 2025-04-15 | |
| Aaron | AR006LVF-100mg |
4,4,5,5-TETRAMETHYL-2-(2,3-DIMETHYL-4-METHOXYPHENYL)-[1,3,2]DIOXABOROLANE |
915402-04-9 | 98% | 100mg |
$5.00 | 2025-01-23 |
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester Suppliers
2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester
2,3-Dimethyl-4-methoxyphenylboronic Acid, Pinacol Ester (CAS 915402-04-9): A Versatile Boronic Ester in Modern Chemistry
In the realm of organic synthesis and pharmaceutical research, 2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester (CAS 915402-04-9) has emerged as a critical building block for Suzuki-Miyaura cross-coupling reactions. This boronic ester derivative is prized for its stability, reactivity, and broad applicability in constructing complex molecular architectures. As the demand for organoboron compounds grows in drug discovery and material science, this compound has garnered significant attention from researchers and industry professionals alike.
The 2,3-dimethyl-4-methoxyphenyl moiety in this pinacol boronic ester offers unique electronic and steric properties that enhance its performance in palladium-catalyzed coupling reactions. Unlike free boronic acids, which can be prone to protodeboronation, the pinacol ester form provides improved shelf stability while maintaining excellent reactivity under standard coupling conditions. This makes it particularly valuable for multi-step syntheses where intermediate stability is crucial.
Recent advances in green chemistry have highlighted the importance of 2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester in developing more sustainable synthetic methodologies. Researchers are actively exploring its use in aqueous-phase cross-coupling and catalyst recycling systems, addressing growing concerns about solvent waste and metal contamination. The compound's compatibility with biodegradable ligands and nanocatalysts positions it as a key player in the transition toward environmentally friendly synthetic protocols.
In pharmaceutical applications, this boronic ester serves as a versatile intermediate for constructing biaryl systems found in numerous drug candidates. The methoxy and dimethyl substitution pattern is particularly relevant for developing CNS-active compounds, with several research groups reporting its use in synthesizing potential neuroprotective agents and serotonin receptor modulators. These applications align with current trends in precision medicine and targeted drug delivery systems.
The material science community has also recognized the potential of CAS 915402-04-9 in developing organic electronic materials. Its incorporation into π-conjugated systems has shown promise for creating novel organic semiconductors and light-emitting materials. This intersects with the booming interest in flexible electronics and OLED technologies, where researchers seek stable, processable organic components with tunable electronic properties.
Quality control and characterization of 2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester typically involve advanced analytical techniques. NMR spectroscopy (particularly 11B and 13C NMR) provides crucial information about the compound's purity and structural integrity, while mass spectrometry confirms its molecular weight. These analytical methods have become increasingly important as regulatory requirements for pharmaceutical intermediates grow more stringent worldwide.
From a commercial perspective, the market for CAS 915402-04-9 has expanded significantly in recent years. Suppliers now offer various packaging options ranging from milligram-scale quantities for research laboratories to kilogram-scale batches for industrial applications. The compound's air and moisture stability facilitates global distribution, making it accessible to researchers across different regions. Current market analyses suggest growing demand in Asia-Pacific pharmaceutical hubs, reflecting broader trends in contract research and generic drug development.
Looking forward, innovations in continuous flow chemistry may further enhance the utility of 2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester. Several research groups have demonstrated successful flow-based Suzuki couplings using similar boronic esters, pointing toward potential applications in automated synthesis platforms. This aligns with the pharmaceutical industry's push toward Industry 4.0 technologies and digitalized manufacturing processes.
For researchers working with CAS 915402-04-9, proper storage conditions are essential to maintain product quality. While the pinacol ester offers superior stability compared to its boronic acid counterpart, recommended storage typically involves cool, dry environments under inert atmosphere for long-term preservation. Many suppliers now provide stability data and handling guidelines to ensure optimal performance in synthetic applications.
The scientific literature contains numerous examples of 2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester enabling innovative synthetic routes. Recent publications highlight its use in constructing axially chiral biaryls, macrocyclic compounds, and functionalized polyarenes. These applications demonstrate the compound's versatility beyond traditional cross-coupling chemistry, opening new possibilities in asymmetric synthesis and complex molecule construction.
As the chemical industry continues to evolve, 2,3-Dimethyl-4-methoxyphenylboronic acid, pinacol ester (CAS 915402-04-9) remains at the forefront of organoboron chemistry innovation. Its combination of synthetic utility, stability, and broad applicability ensures its ongoing relevance across multiple scientific disciplines. Future developments may reveal additional applications in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, further cementing its position as a valuable tool for molecular construction.
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